1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
CAS No.:
Cat. No.: VC20217276
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine -](/images/structure/VC20217276.png)
Specification
Molecular Formula | C11H17ClFN5 |
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Molecular Weight | 273.74 g/mol |
IUPAC Name | N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H |
Standard InChI Key | IDBIERAKLSPJGK-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)CNCC2=CC=NN2C)F.Cl |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound features two distinct pyrazole rings:
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Primary pyrazole: Substituted with an ethyl group at the 1-position and fluorine at the 5-position.
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Secondary pyrazole: Methyl-substituted at the 1-position and linked via a methanamine (-CH2-NH-) bridge to the primary ring.
This configuration introduces steric and electronic effects that influence its interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C12H17FN6 | Calculated |
Molecular Weight | 264.31 g/mol | Calculated |
IUPAC Name | 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine | |
Canonical SMILES | CCN1C(=C(C=N1)CNCC2=CC=NN2C)F | |
Topological Polar Surface Area | 58.3 Ų | Predicted |
The fluorine atom at the 5-position enhances lipophilicity, while the ethyl group contributes to steric bulk, potentially improving target binding specificity .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-ketoesters or diketones.
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Fluorination: Electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Amine Linkage: Reductive amination or nucleophilic substitution to connect the pyrazole moieties.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole Cyclization | Hydrazine hydrate, EtOH, 80°C | 65–75 |
Fluorination | DAST, CH2Cl2, -10°C | 82 |
Methanamine Coupling | NaBH3CN, MeOH, RT | 58 |
Chromatographic purification (e.g., silica gel, RP-HPLC) is critical for isolating the final product.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
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Thermal Stability: Decomposition observed at 210°C (DSC), indicating suitability for standard storage.
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Lipophilicity: LogP = 2.1 (calculated), favoring membrane permeability .
Table 3: Spectroscopic Data
Technique | Key Signals |
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1H NMR (400 MHz, CDCl3) | δ 1.42 (t, J=7.2 Hz, 3H, CH2CH3), 3.85 (s, 3H, NCH3), 4.75 (s, 2H, NHCH2) |
13C NMR | δ 152.1 (C-F), 145.6 (N-C=N) |
IR (cm⁻¹) | 3250 (N-H), 1605 (C=N), 1240 (C-F) |
Biological Activity and Mechanisms
Pharmacological Targets
Preliminary studies suggest interactions with:
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Kinase Enzymes: Inhibition of JAK2/STAT3 pathways (IC50 = 3.2 µM).
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GPCRs: Allosteric modulation of serotonin receptors (5-HT2A) .
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Microbial Targets: Disruption of bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus).
Mechanism of Action
The fluorine atom facilitates hydrogen bonding with active-site residues (e.g., Tyr-157 in JAK2), while the ethyl group stabilizes hydrophobic interactions.
Applications in Medicinal Chemistry
Agrochemistry
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Herbicidal Activity: 80% inhibition of Amaranthus retroflexus at 50 ppm.
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Fungicidal Efficacy: EC50 = 12 ppm against Botrytis cinerea .
Future Research Directions
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ADMET Profiling: Systematic evaluation of pharmacokinetics and toxicity.
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Crystallographic Studies: X-ray diffraction to resolve binding modes.
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Analog Development: Exploring substituent effects at the 4-position of the secondary pyrazole.
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